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molecular formula C17H21N3O2 B1520599 Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 400801-82-3

Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B1520599
M. Wt: 299.37 g/mol
InChI Key: XROZMXLDMSBVFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07622480B2

Procedure details

5 g (40 mmol) of 7-azaindole and 20 g (100 mmol) 4-oxopiperidine-1-carboxylic acid tert-butyl ester were added to an ice-cooled solution of 6 g (100 mmol) of potassium hydroxide in 120 ml of methanol. The mixture was heated to room temperature and then refluxed for 18 hours. Once cooled to room temperature, the formed solid was isolated by suction filtration. The filtered solution was concentrated at vacuum and a mixture of 22 ml of ethanol and 50 ml of water was added to the residue. A yellowish solid precipitated which corresponded to 6.32 g (53% of yield) of the expected product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][N:8]=2)[CH:3]=[CH:2]1.[C:10]([O:14][C:15]([N:17]1[CH2:22][CH2:21][C:20](=O)[CH2:19][CH2:18]1)=[O:16])([CH3:13])([CH3:12])[CH3:11].[OH-].[K+]>CO>[C:10]([O:14][C:15]([N:17]1[CH2:18][CH:19]=[C:20]([C:3]2[C:4]3[C:9](=[N:8][CH:7]=[CH:6][CH:5]=3)[NH:1][CH:2]=2)[CH2:21][CH2:22]1)=[O:16])([CH3:13])([CH3:11])[CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1C=CC2=CC=CN=C12
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
Once cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the formed solid was isolated by suction filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtered solution was concentrated at vacuum
ADDITION
Type
ADDITION
Details
a mixture of 22 ml of ethanol and 50 ml of water
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
A yellowish solid precipitated which

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(=CC1)C1=CNC2=NC=CC=C21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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